

Spectroscopic Profile of Dimethyl Methylsuccinate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl methylsuccinate*

Cat. No.: *B158938*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl methylsuccinate**, a key chemical intermediate. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

Dimethyl methylsuccinate ($C_7H_{12}O_4$, Molar Mass: 160.17 g/mol) is a dicarboxylic acid ester with applications in the synthesis of various organic molecules, including pharmaceuticals and polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide presents a consolidated repository of its NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **dimethyl methylsuccinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **dimethyl methylsuccinate** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	~1.20	Doublet	3H	-CHH ₃
b	~2.45-2.85	Multiplet	2H	-CH ₂ -
c	~2.90-3.10	Multiplet	1H	-CH(CH ₃)-
d	~3.68	Singlet	3H	-COOCH ₃
e	~3.72	Singlet	3H	-COOCH ₃

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Signal	Chemical Shift (ppm)	Assignment
1	~17.0	-CH ₃
2	~38.0	-CH ₂ -
3	~42.0	-CH(CH ₃)-
4	~51.8	-COOCH ₃
5	~52.2	-COOCH ₃
6	~172.5	-COOCH ₃
7	~175.0	-COOCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **dimethyl methylsuccinate** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~2980-2850	Medium-Strong	C-H Stretch	Aliphatic (CH, CH ₂ , CH ₃)
~1743	Strong	C=O Stretch	Ester Carbonyl
~1456	Medium	C-H Bend	CH ₂
~1363	Medium	C-H Bend	CH ₃
~1250-1150	Strong	C-O Stretch	Ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **dimethyl methylsuccinate** is expected to show the following significant fragments.

m/z	Relative Intensity	Proposed Fragment
160	Low	[M] ⁺ (Molecular Ion)
145	Medium	[M - CH ₃] ⁺
132	High	[M - CO] ⁺ or [M - C ₂ H ₄] ⁺
129	High	[M - OCH ₃] ⁺
101	Medium	[M - COOCH ₃] ⁺
74	High	[CH ₃ OOC=CH ₂] ⁺ (McLafferty rearrangement)
59	High	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **dimethyl methylsuccinate**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **dimethyl methylsuccinate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Filter the solution into a clean 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single pulse
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single pulse
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 128 or more (due to the low natural abundance of ^{13}C)

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **dimethyl methylsuccinate** directly onto the ATR crystal.
- Acquire the background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum.

Instrument Parameters:

- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **dimethyl methylsuccinate** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Parameters (Typical):

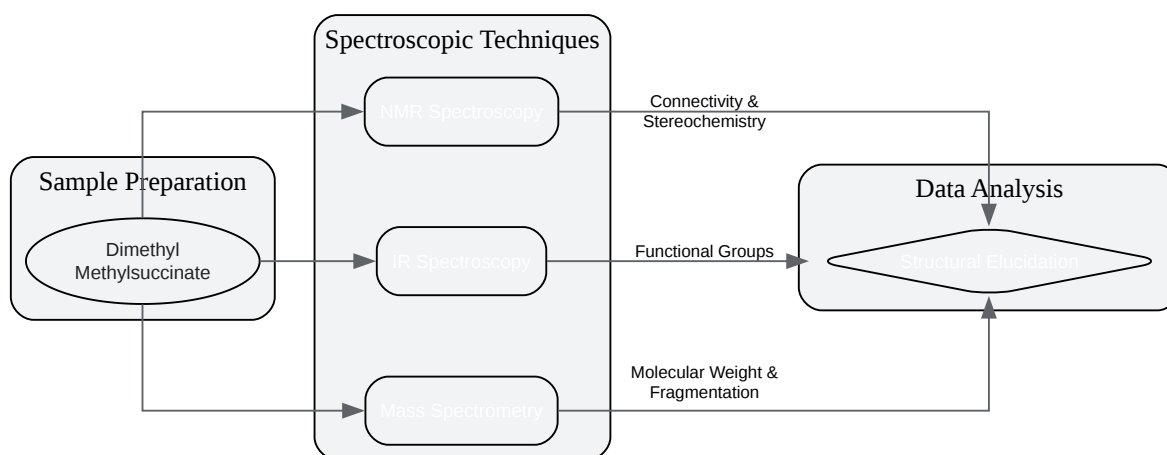
- Column: Standard nonpolar column (e.g., DB-5ms)
- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Parameters (Electron Ionization - EI):

- Ionization Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Rate: 2-3 scans/second

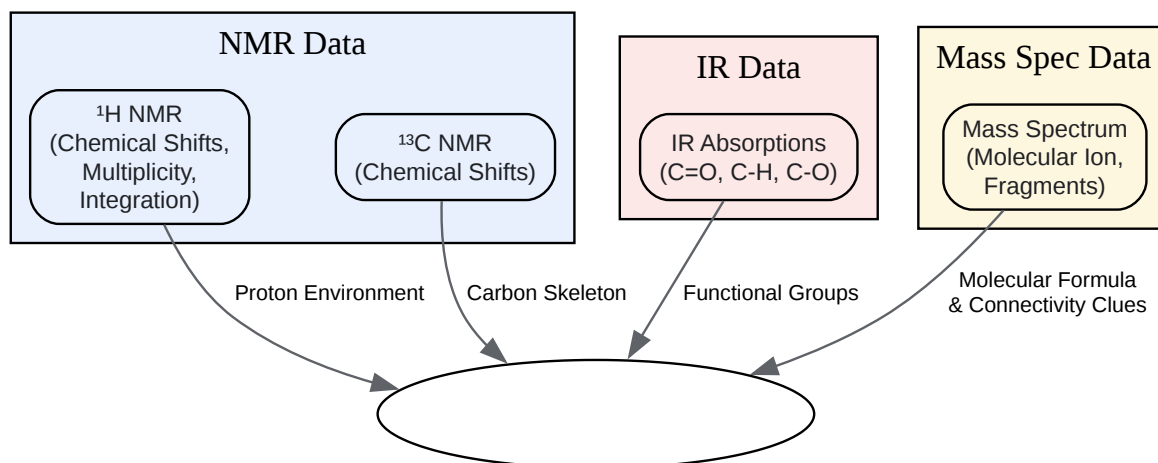
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.



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A generalized workflow for the spectroscopic analysis of a chemical sample.



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